Calcium peroxide

描述

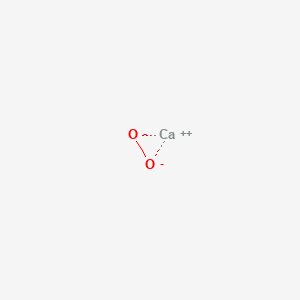

Structure

2D Structure

属性

IUPAC Name |

calcium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJQIRIGXXHNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4050489 | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder, White tetragonal crystals | |

CAS No. |

1305-79-9, 78403-22-2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium peroxide (Ca(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomp at 200 °C | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Advanced Preparation Techniques for Calcium Peroxide

Conventional Precipitation-Based Synthesis Approaches

Conventional methods for synthesizing calcium peroxide primarily rely on precipitation from aqueous solutions, followed by processing and dehydration steps. These techniques are foundational and widely practiced for producing bulk this compound.

The most common method for producing this compound involves the reaction of a calcium salt with hydrogen peroxide in an aqueous medium. rsc.org A typical reaction uses calcium hydroxide (B78521) (Ca(OH)₂) as the calcium source:

Ca(OH)₂ + H₂O₂ → CaO₂ + 2H₂O rsc.org

In this process, the reaction typically leads to the precipitation of this compound octahydrate (CaO₂·8H₂O). researchgate.net Alternative calcium precursors, such as calcium chloride (CaCl₂), can also be used. When calcium chloride is used, a source of peroxide ions, such as sodium peroxide (Na₂O₂), is introduced to the aqueous solution to facilitate the precipitation. researchgate.netdntb.gov.ua Another variation involves reacting calcium chloride with hydrogen peroxide in an ammonia (B1221849) solution, which creates the necessary alkaline environment for the reaction to proceed. mdpi.com

The initial product, CaO₂·8H₂O, is a hydrated crystalline solid that requires further processing to obtain the anhydrous this compound. researchgate.net

After the initial precipitation of this compound octahydrate, dehydration is a crucial step to obtain the final, more stable anhydrous product. This is typically achieved by heating the hydrate (B1144303) at temperatures above 100°C to remove the water of crystallization. researchgate.net

A semi-dry processing method has also been described. This technique involves mixing a highly concentrated (e.g., 90%) aqueous hydrogen peroxide solution with a saturated solution of calcium chloride. Ammonium chloride is then added to precipitate the this compound. The resulting solid is washed and then subjected to a prolonged drying period, for instance, over a desiccant like phosphorus pentoxide at room temperature, to yield a high-purity product. rsc.org

The macroscopic properties of the final this compound product, such as purity, crystallinity, and stability, are highly dependent on the control of various reaction parameters.

pH: The pH of the reaction medium is a critical factor. For the precipitation reaction using a soluble calcium salt and a peroxide source, maintaining the pH within a specific alkaline range, typically 9.5 to 11, is essential for the formation of well-developed, large crystals of the this compound hydrate. This crystalline structure is easier to filter and wash, leading to a purer final product. dntb.gov.ua

Temperature: Lower temperatures are generally favored to control the reaction rate and promote the formation of stable crystals. For example, carrying out the precipitation at temperatures as low as 5°C has been shown to yield a desirable product. dntb.gov.ua Conversely, some methods specify controlling the reaction temperature to not exceed certain thresholds, such as 35 ± 2 °C, to ensure product stability and high purity. nih.gov

Reactant Concentration: The concentration of the reactants in the aqueous solution significantly impacts the nature of the product. Crystalline this compound hydrate with high purity is best obtained from dilute solutions of calcium salts and hydrogen peroxide. The use of concentrated solutions tends to promote the formation of amorphous, less-structured products. mdpi.com

Molar Ratio: The stoichiometry of the reactants influences the yield and purity of the this compound. A slight molar excess of hydrogen peroxide to the calcium salt (e.g., a mole ratio of 1.2-1.25:1 for H₂O₂:Ca(OH)₂) is often employed to drive the reaction towards completion and achieve a high content of active this compound in the final product. nih.gov

| Parameter | Condition | Effect on Product Characteristics | Reference |

|---|---|---|---|

| pH | 9.5 - 11.0 | Promotes well-developed, large crystals; easy to filter and wash. | dntb.gov.ua |

| Temperature | Low (e.g., 5°C) | Favors stable crystal formation. | dntb.gov.ua |

| Reactant Concentration | Dilute Solutions | Yields crystalline preparations with >90% CaO₂·8H₂O. | mdpi.com |

| Reactant Concentration | Concentrated Solutions | Promotes the formation of amorphous products. | mdpi.com |

| Molar Ratio (H₂O₂:Ca(OH)₂) | 1.2-1.25 : 1 | Achieves high purity and stability in the final product. | nih.gov |

Nanoparticle Synthesis and Surface Engineering Strategies

To enhance the reactivity and dispersibility of this compound, synthesis methods have been developed to produce it at the nanoscale. These advanced techniques often involve surface engineering to improve stability and prevent agglomeration.

Nanosized this compound is commonly synthesized via a hydrolysis-precipitation or co-precipitation technique. researchgate.netnih.gov This method involves the reaction of a calcium precursor, such as calcium chloride (CaCl₂), in a solution where hydrolysis is carefully controlled. researchgate.net In a typical procedure, ammonia is added to a solution containing the calcium salt, followed by the dropwise addition of hydrogen peroxide. nih.gov This controlled addition in an alkaline environment facilitates the nucleation and growth of nanoparticles. The resulting nanosized particles exhibit a significantly higher surface-area-to-volume ratio compared to their micro-sized counterparts, which can lead to an increased reaction rate. researchgate.netnih.gov

A key challenge in nanoparticle synthesis is preventing the newly formed particles from aggregating into larger clusters. To overcome this, various stabilizers and dispersants are employed during the synthesis process. These molecules adsorb onto the surface of the nanoparticles, providing steric repulsion that prevents irreversible agglomeration and results in a stable dispersion. mdpi.comrsc.org

Commonly used stabilizers and dispersants include various polymers:

Polyethylene (B3416737) glycol (PEG): PEG is frequently used as a surface modifier or dispersant. researchgate.netmdpi.com It is stable in the presence of acids, bases, and hydrogen peroxide and helps control particle size. rsc.orgrsc.org For instance, PEG 200 has been successfully used as a steric stabilizer to prevent agglomeration during the precipitation process, yielding nanoparticles in the range of 15-60 nm. mdpi.com

Dextran (B179266): This polysaccharide is used as a surface stabilizer to prevent irreversible agglomeration. mdpi.com Its use can result in nanoparticles with an average size as small as 2.33 ± 0.81 nm. nih.gov Dextran is valued for its biocompatibility and water solubility. researchgate.net

Other Polymers: Other polymers such as Polyvinylpyrrolidone (B124986) (PVP), Polyvinyl alcohol (PVA), and starch have also been successfully used as stabilizers in the synthesis of this compound nanoparticles. researchgate.netmdpi.comnih.gov Starch, in particular, is noted as a non-toxic, biodegradable, and biocompatible option that effectively prevents agglomeration and reduces particle size. mdpi.comnih.gov

The choice of stabilizer and its concentration, along with other reaction parameters like the rate of reactant addition, are crucial for controlling the final particle size and distribution of the nanosized this compound. rsc.org

| Stabilizer/Dispersant | Function | Resulting Particle Size (Approx.) | Reference |

|---|---|---|---|

| Polyethylene glycol (PEG) 200 | Steric stabilizer, prevents agglomeration. | 15 - 60 nm | mdpi.com |

| Dextran | Surface stabilizer, prevents irreversible agglomeration. | 2.33 nm | nih.gov |

| Starch | Stabilizer, prevents agglomeration. | Not specified | mdpi.comnih.gov |

| Polyvinylpyrrolidone (PVP) | Dispersant | Not specified | researchgate.net |

| Polyvinyl alcohol (PVA) | Dispersant | Not specified | researchgate.net |

| Diethylene glycol monomethyl ether | Stabilizer | Not specified | rsc.org |

Application of Stabilizers and Dispersants in Nanoparticle Formation

Polyethylene Glycol (PEG) as a Surface Modifier

Polyethylene glycol (PEG) is a widely utilized polymer for the surface stabilization of nanoparticles, including this compound. Its efficacy stems from its ability to prevent irreversible agglomeration during the precipitation process through steric repulsion. rsc.orgmdpi.com The adsorption of PEG onto the surface of this compound nanoparticles creates a protective layer that hinders inter-particle attraction. semanticscholar.org This steric hindrance is crucial for maintaining a stable dispersion of the nanoparticles in various media. semanticscholar.org

The amphiphilic nature of PEG, possessing both hydrophilic and hydrophobic characteristics, allows nanoparticles coated with it to be soluble in a range of solvents. rsc.orgsemanticscholar.org Research has demonstrated that the direct synthesis of this compound particles in a PEG medium is a facile method to achieve PEG-coated nanoparticles. rsc.orgrsc.org The amount of PEG used during synthesis directly influences the quantity of adsorbed PEG on the particle surface, which in turn affects the redispersion of the precipitated CaO2 particles. rsc.orgsemanticscholar.org

Starch and Other Biopolymers as Stabilizing Agents

Biopolymers have gained prominence as stabilizing agents in nanoparticle synthesis due to their biocompatibility, biodegradability, and non-toxic nature. mdpi.comnih.gov Starch, a readily available and inexpensive biopolymer, has proven to be an effective stabilizer for the synthesis of this compound nanoparticles. mdpi.comresearchgate.netnih.gov

Starch can function as a coating, capping, functionalizing, stabilizing, pore-forming, and coordinating agent. mdpi.com Its complex polymeric structure, with a carbon-based spiral matrix and numerous polyol groups, provides a protective and functionalized environment that facilitates the formation of calcium ions into structured nanoparticles. mdpi.com The hydroxyl groups of amylose (B160209) and amylopectin, the two main components of starch, can engage in intramolecular and intermolecular supramolecular interactions and coordinate with Ca2+ ions, thereby preventing the aggregation of the nanoparticles. mdpi.com The proposed mechanism involves the formation of hydrogen bonds between the starch molecules and the surface of the this compound nanoparticles. researchgate.net The use of starch as a stabilizer has been shown to result in smaller average hydrodynamic size, larger surface area, and better aggregation stability of the synthesized this compound nanoparticles compared to commercially available this compound. mdpi.comrsc.org

Beyond starch, other biopolymers such as chitosan, dextran, and alginate have also been investigated as stabilizing agents in the synthesis of this compound and other nanoparticles. mdpi.comnih.govmdpi.com These polymers, like starch, prevent irreversible agglomeration and promote stable dispersions. nih.govmdpi.com For instance, dextran, a complex branched polysaccharide, has been used as a surface stabilizer to produce nanoscale this compound with an average size of 2.33 ± 0.81 nm. mdpi.com Chitosan, another biopolymer, has also been noted for its role as a stabilizing agent in nanoparticle synthesis. mdpi.comnih.gov Alginate, when used in the synthesis of iron oxide nanoparticles, has been shown to limit particle size. scielo.br

Control of Nanoparticle Agglomeration and Dispersion

The control of agglomeration and the achievement of a stable dispersion are paramount in the synthesis of this compound nanoparticles to harness their enhanced reactivity and functionality. The high surface area of nanoparticles makes them prone to agglomeration, which can lead to a non-uniform distribution in various matrices. rsc.org

The use of surface stabilizers like PEG, starch, and other polymers is a primary strategy to mitigate agglomeration. rsc.orgmdpi.comgoogle.com These stabilizers adsorb onto the nanoparticle surface, creating a physical barrier that prevents particles from coming into close contact and adhering to one another. semanticscholar.org This phenomenon, known as steric repulsion, is a key mechanism for achieving stable dispersions. semanticscholar.org

The choice of solvent and other synthesis parameters also plays a crucial role in controlling agglomeration. For instance, the use of a more viscous solvent like PEG can aid in better dispersion during the synthesis process. mdpi.com Furthermore, techniques such as sonication can be employed to break up agglomerates and ensure a more uniform dispersion of the nanoparticles in a liquid medium. The effectiveness of these control measures is often evaluated through techniques like Dynamic Light Scattering (DLS), which can determine the particle size distribution and the presence of aggregates in a suspension. mdpi.com

Controlled Synthesis Parameters and Their Mechanistic Impact

The precise control of synthesis parameters is fundamental to tailoring the properties of this compound for specific applications. Factors such as the rate of reactant addition, pH, and temperature have a profound mechanistic impact on the final product's characteristics.

Effect of Hydrogen Peroxide Addition Rate on Crystallite Size and Purity

The rate at which hydrogen peroxide (H2O2) is added during the synthesis of this compound has a significant effect on the crystallite size and purity of the resulting nanoparticles. rsc.org Research has shown an inverse relationship between the H2O2 addition rate and the crystallite size; a faster addition rate leads to the formation of smaller crystallites. rsc.org

This phenomenon can be explained by the principles of nucleation and crystal growth. A higher rate of H2O2 addition leads to a higher level of local supersaturation in the reaction mixture. rsc.org According to classical nucleation theory, increased supersaturation reduces the critical nucleus size and boosts the nucleation rate. rsc.org The rapid formation of a large number of nuclei provides a greater surface area for crystal growth, which in turn limits the growth of individual nuclei, resulting in smaller crystallites. rsc.org

Conversely, a slower addition rate can lead to processes like Ostwald ripening, where larger particles grow at the expense of smaller ones, resulting in a wider particle size distribution. rsc.org Therefore, by carefully controlling the addition rate of hydrogen peroxide, it is possible to manipulate the crystallite size of this compound nanoparticles.

Below is a data table illustrating the effect of the hydrogen peroxide addition rate on the crystallite size of this compound, as reported in a study. rsc.org

| Hydrogen Peroxide Addition Rate (mL/min) | Crystallite Size (nm) |

| 0.29 | 111 |

| 0.58 | 44 |

| 0.88 | 37 |

This table is based on data from a scientific study and is for illustrative purposes. rsc.org

Influence of pH and Temperature on Synthetic Yield and Morphology

The pH of the reaction medium is a critical parameter that influences both the yield and morphology of synthesized this compound. The dissolution rate of this compound and the subsequent yield of hydrogen peroxide are highly pH-dependent. nih.gov Generally, the dissolution rate increases as the pH decreases. nih.gov For instance, complete dissolution can take as long as 62 hours at a pH of 12-13, while it can be as rapid as 4 hours at a pH of 6. nih.gov The yield of hydrogen peroxide from this compound also increases with decreasing pH, with an 82% yield observed at pH 6, while no yield is seen at pH 12-13. nih.gov In the context of applications like modified Fenton chemistry, a pH of 8 has been found to be optimal for the performance of this compound as an oxidant. nih.gov The pH also plays a crucial role in the degradation of organic pollutants, with acidic conditions often being more favorable for the generation of hydroxyl radicals. mdpi.comnih.gov

Temperature is another key parameter that affects the synthesis of this compound. The synthesis is often carried out at elevated temperatures, for example, 70°C, to decrease the degree of hydration of the precipitated this compound. researchgate.net Temperature influences both the nucleation and crystal growth rates. rsc.org An increase in temperature can lead to a higher reaction rate, but it can also affect the stability of the peroxide compound. Therefore, the temperature must be carefully controlled to achieve the desired product characteristics. For instance, in the synthesis of PEG-coated this compound particles, a drying temperature of 45°C has been utilized. rsc.org

Advanced Approaches for High-Purity this compound Nanoparticles

The development of advanced synthesis methods is crucial for producing high-purity this compound nanoparticles with well-defined sizes and morphologies. One approach involves the use of a composite dispersant to improve the reaction yield and purity. For example, a method utilizing a composite dispersant has been reported to increase the reaction yield and purity of this compound by 5% and 15%, respectively, compared to existing technologies. google.com This method results in nanoparticles with a more uniform particle size. google.com

Another advanced technique is the facile synthesis of this compound nanocrystals and their spherical aggregates with uniform and controllable sizes. nih.gov This method involves the reaction between calcium chloride and hydrogen peroxide in ethanol (B145695) to generate primary CaO2 nanocrystals of 2-15 nm. nih.gov These nanocrystals then aggregate into uniform, spherical particles with the assistance of polyvinylpyrrolidone (PVP). nih.gov The average diameter of these spherical aggregates can be tuned between 15 and 100 nm by adjusting the concentrations of the reactants and the stabilizing agent. nih.gov These advanced methods offer greater control over the final product's properties, which is essential for its application in various fields.

Decomposition Mechanisms and Oxygen/hydrogen Peroxide Release Kinetics

Fundamental Hydrolysis and Decomposition Pathways of Calcium Peroxide

When this compound comes into contact with water, it undergoes hydrolysis, leading to the formation of key reactive species. This process is fundamental to its utility in environmental remediation and other fields. The decomposition of this compound in an aqueous environment is not a simple, single-step reaction but involves multiple pathways that can occur in parallel.

Upon dissolution in water, this compound decomposes to release both hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). capes.gov.br This occurs through a parallel reaction system, meaning that H₂O₂ is not necessarily an intermediate for the formation of O₂. capes.gov.br The primary hydrolysis reaction can be represented as:

CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂ mdpi.commdpi.com

CaO₂ + 2H⁺ → Ca²⁺ + H₂O₂ infona.pl

This direct release of both H₂O₂ and O₂ from the dissolution of this compound is a key characteristic of its decomposition. capes.gov.br

In the presence of transition metal ions, particularly ferrous iron (Fe²⁺), the hydrogen peroxide produced from the decomposition of this compound can participate in Fenton-like reactions to generate highly reactive hydroxyl radicals (•OH). mdpi.comcapes.gov.br This process is a cornerstone of advanced oxidation processes used for the degradation of persistent organic pollutants.

The fundamental Fenton reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.com

This compound acts as a continuous source of H₂O₂ for this reaction. semanticscholar.orgrsc.org The generation of these potent hydroxyl radicals allows for the non-selective and rapid oxidation of a wide range of contaminants. mdpi.commdpi.com The efficiency of hydroxyl radical generation is a critical aspect of the application of this compound in environmental remediation. capes.gov.br

Kinetic Modeling and Characterization of Oxygen and Hydrogen Peroxide Release

The rate at which oxygen and hydrogen peroxide are released from this compound is crucial for its practical applications and can be described by various kinetic models.

Studies have shown that the release kinetics of hydrogen peroxide and oxygen from this compound follow different models. The release of hydrogen peroxide is often described by a pseudo-zero-order kinetic model. capes.gov.brrsc.org This implies that the rate of H₂O₂ release is relatively constant and independent of the concentration of the remaining this compound, at least initially.

Conversely, the release of oxygen typically follows a pseudo-first-order kinetic model. capes.gov.brresearchgate.net This indicates that the rate of oxygen release is proportional to the amount of remaining this compound. The degradation of certain pollutants by this compound-based systems has also been shown to follow pseudo-first-order kinetics. nih.govdeswater.com

It's important to note that some studies have observed that the degradation of certain substances using this compound fits a pseudo-second-order model better, particularly in Fenton-like processes for dye degradation. mdpi.comsrce.hr

Interactive Data Table: Kinetic Models for this compound Decomposition Below is a summary of kinetic models reported in the literature for processes involving this compound.

| Reactant/Product | Process | Kinetic Model | Reference |

| Hydrogen Peroxide | Release from CaO₂ | Pseudo-Zero-Order | capes.gov.brrsc.org |

| Oxygen | Release from CaO₂ | Pseudo-First-Order | capes.gov.brresearchgate.net |

| Methylene (B1212753) Blue | Degradation via Fenton-like process | Pseudo-Second-Order | mdpi.com |

| Trichloroethene | Degradation | Pseudo-First-Order | nih.gov |

| Basic Textile Dye | Degradation | Pseudo-First-Order | deswater.com |

| Acrylic Acid | Adsorption onto CaO₂ nanoparticles | Pseudo-Second-Order | srce.hr |

The rate of decomposition of this compound and the subsequent release of oxygen and hydrogen peroxide are significantly influenced by environmental conditions.

pH: A lower pH (acidic conditions) accelerates the release of both oxygen and hydrogen peroxide. capes.gov.brslchemtech.comresearchgate.net The yield of H₂O₂ increases with decreasing pH, with one study noting an 82% yield at pH 6, while it was zero at pH 12-13. researchgate.net Conversely, higher pH values tend to favor the decomposition of H₂O₂ into oxygen. rsc.org

Temperature: Increasing the temperature generally accelerates the rate of decomposition and the release of both O₂ and H₂O₂. capes.gov.brslchemtech.comdeswater.com However, higher temperatures can also decrease the yield of hydrogen peroxide while increasing the oxygen yield. capes.gov.br

Additives: The presence of certain additives can significantly alter the decomposition kinetics. For instance, coatings like polyethylene (B3416737) glycol (PEG) or dextran (B179266) can be used to control the release rate. mdpi.comrsc.org The presence of phosphate (B84403) ions in a sodium bicarbonate solution has been shown to suppress the reaction between this compound and water, likely due to the formation of a stabilized amorphous calcium carbonate nanocoating. acs.org The presence of chelating agents like EDTA can also influence the degradation of pollutants in Fenton-like systems by keeping iron soluble and active. rsc.org

Interactive Data Table: Influence of Factors on this compound Decomposition This table summarizes the effects of different factors on the decomposition of this compound.

| Factor | Effect on O₂/H₂O₂ Release Rate | Effect on H₂O₂ Yield | Reference |

| Decreasing pH | Accelerates | Increases | capes.gov.brslchemtech.comresearchgate.net |

| Increasing pH | Decreases (generally) | Decreases | capes.gov.brrsc.org |

| Increasing Temperature | Accelerates | Decreases | capes.gov.brslchemtech.comdeswater.com |

| Polymer Coatings (e.g., PEG, Dextran) | Slows release | - | mdpi.comrsc.org |

| Phosphate ions (in NaHCO₃ solution) | Suppresses reaction | Suppresses H₂O₂ release | acs.org |

As this compound decomposes, it forms a layer of byproducts, primarily calcium hydroxide (B78521) and, in the presence of carbonates, calcium carbonate. researchgate.netrsc.orgresearchgate.net This product layer acts as a diffusion barrier, which can regulate the rate of further decomposition and the release of oxygen and hydrogen peroxide. rsc.orgresearchgate.net

Long-Term Stability and Sustained Release Mechanisms

The efficacy of this compound as an oxygen-releasing agent is intrinsically linked to its long-term stability and the kinetics of its decomposition. Unmodified this compound, when exposed to an aqueous environment, is prone to rapid hydrolysis, leading to an initial burst of oxygen that may be inefficient and short-lived. regenesis.comnih.gov Consequently, significant research has focused on developing mechanisms to ensure a stable, sustained, and controlled release of oxygen over extended periods.

Strategies for Achieving Controlled and Prolonged Oxygenation

To overcome the challenge of burst release and achieve prolonged oxygenation, various strategies have been developed. These methods primarily focus on modifying the this compound particles themselves or their immediate microenvironment to control the rate of hydration, which is the triggering step for oxygen generation. regenesis.comca.gov Key strategies include surface coatings, chemical modification through intercalation, and particle size control.

Surface Coating: Applying a physical barrier or coating to the surface of this compound particles is a primary strategy for controlling the rate of water diffusion to the peroxide core. This delays the hydrolysis reaction and, consequently, the release of oxygen. cet.biomdpi.com

Inorganic Coatings: Researchers have successfully used inorganic materials to create nanocoatings on this compound microparticles.

Hydroxyapatite (HAp): A biocompatible HAp layer can be formed on the surface of this compound by simply immersing the particles in a phosphate buffer solution. cet.bioacs.org The calcium hydroxide produced during the initial, slow hydrolysis of CaO₂ reacts with phosphate ions in the buffer to form a poorly soluble HAp coating that acts as a diffusion barrier to water. cet.bioacs.org This method has been shown to extend oxygen release from 3 days for uncoated particles to 10 days for HAp-coated particles when embedded in a gelatin hydrogel. cet.biofigshare.com

Amorphous Calcium Carbonate (ACC): In solutions containing sodium hydrogen carbonate, such as cell culture media, a stabilized ACC nanocoating can form on the CaO₂ surface. acs.orgnih.gov This ACC layer suppresses the reaction between this compound and water. researchgate.netresearchgate.net A significant feature of this coating is its pH-dependent nature; the ACC layer tends to dissolve in more acidic conditions, allowing for a triggered or accelerated oxygen release in specific microenvironments, such as those found in ischemic tissues. acs.orgnih.gov

Silica (B1680970) (SiO₂): A silica shell can be coated onto nano-sized this compound cores to create core-shell nanoparticles (CPO@SiO₂). mdpi.com This silica layer acts as a physical barrier, and the rate of oxygen generation can be controlled by adjusting the thickness of the shell. mdpi.com

Polymer Coatings: Various polymers have been used to coat this compound particles to modulate their reactivity.

Polyethylene Glycol (PEG): PEG has been used to coat this compound particles during synthesis. mdpi.com This coating helps to improve the redispersion of the particles and influences the oxygen release profile, which becomes dependent on the pH of the external medium and diffusion through the resulting calcium carbonate product layer. mdpi.com

Polyvinylpyrrolidone (B124986) (PVP): PVP-coated this compound nanoparticles have been synthesized to control the release rate of hydrogen peroxide and buffer pH fluctuations. nih.gov The longevity of H₂O₂ release was found to increase with the concentration of the PVP coating. nih.gov

Intercalation: A patented approach involves the chemical modification of the peroxide crystal itself. In this method, food-grade phosphate ions are intercalated into the crystalline structure of calcium oxyhydroxide. regenesis.comca.gov This process, termed Controlled Release Technology (CRT™), serves two main purposes: it slows the rate of hydration of the crystal, and it creates exit pathways for the oxygen, preventing it from becoming trapped within the solid matrix as reaction by-products like calcium hydroxide form—a phenomenon known as "oxygen lock-up". regenesis.comca.gov This technology is designed to provide a steady, long-term release of oxygen for up to a year. regenesis.com

| Strategy | Mechanism | Key Findings/Characteristics | Reported Release Duration |

|---|---|---|---|

| Hydroxyapatite (HAp) Coating | In-situ formation of a biocompatible HAp layer that acts as a water diffusion barrier. cet.bioacs.org | Simple immersion in phosphate buffer creates the coating; improves sustained release. cet.bio | ~10 days (in gelatin hydrogel) cet.biofigshare.com |

| Amorphous Calcium Carbonate (ACC) Coating | In-situ formation of an ACC layer that suppresses reaction with water; dissolvable in acidic pH. acs.org | Enables pH-dependent oxygen release; forms in bicarbonate-containing solutions. acs.orgnih.gov | Release suppressed at neutral pH, triggered at acidic pH. nih.gov |

| Silica (SiO₂) Coating | Forms a core-shell structure with SiO₂ acting as a physical barrier. mdpi.com | Oxygen release rate is tunable by adjusting shell thickness. mdpi.com | Sustained release, duration dependent on shell thickness. mdpi.com |

| Phosphate Intercalation (CRT™) | Permeation of phosphate ions into the crystal structure slows hydration and prevents "oxygen lock-up". regenesis.comca.gov | Provides a steady, zero-order release of oxygen. regenesis.com | Up to 12 months. ca.govregenesis.com |

Role of Encapsulation Technologies and Material Integration

Beyond modifying the this compound particles directly, encapsulating them within a larger matrix or integrating them into a composite material is a widely used and effective strategy for achieving long-term, sustained oxygen release. nih.govnih.gov This approach physically sequesters the peroxide, with the properties of the matrix material dictating the rate of water ingress and subsequent oxygen generation. nih.govresearchgate.net

Encapsulation in Polymeric Scaffolds: Biodegradable polymers are frequently used as the encapsulating material, particularly in biomedical applications. nih.gov

Hydrophobic Polymer Matrices: Polymers such as polycaprolactone (B3415563) (PCL), polylactic acid (PLA), and their copolymer poly(lactic-co-glycolic acid) (PLGA) are common choices. nih.govnih.govmdpi.com The hydrophobic nature of these polymers limits the rate of water exposure to the embedded this compound particles. nih.gov By varying the concentration of the polymer or the loading percentage of this compound, the oxygen release kinetics can be predictably controlled. nih.govrsc.org For instance, in PCL-based scaffolds, lower PCL concentrations lead to greater and more rapid oxygen release, while higher concentrations provide a more sustained, long-term profile. nih.gov A study integrating CaO₂ into PCL microparticles within a gelatin methacryloyl (GelMA) hydrogel demonstrated predictable oxygen release over 35 days, achieving dissolved oxygen levels of 5% to 29% depending on the CaO₂ loading. nih.govrsc.org

Hydrophilic Hydrogel Matrices: this compound particles (often pre-coated or encapsulated) can be integrated into hydrophilic hydrogel networks like GelMA or alginate. researchgate.netresearchgate.net While hydrophilic carriers can lead to faster decomposition due to rapid water adsorption, the combination with coated peroxides allows for the creation of scaffolds that support cell growth by providing a sustained oxygen supply. nih.govresearchgate.net For example, gelatin hydrogels embedded with HAp-coated CaO₂ microparticles have shown significantly prolonged release compared to those with uncoated CaO₂. cet.biofigshare.com

Other Polymer Encapsulation Methods:

Cyanoacrylate (CA): Biodegradable, cross-linking cyanoacrylate has been used to encapsulate this compound. The process involves mixing CaO₂ powder with the liquid CA monomer, which then polymerizes to form a hydrophobic depot. The slow degradation of the polymer matrix gradually exposes the peroxide, resulting in sustained oxygen release for over 25 days in an aqueous environment. tandfonline.com

Plasma-Enhanced Chemical Vapor Deposition (PECVD): This technique can be used to deposit a thin, hydrocarbon-based plasma polymer film over this compound particles that have been applied to a substrate, such as a collagen film. digitellinc.com The thickness of this deposited film can be tuned by altering plasma parameters, thereby controlling the oxygen release rate from the underlying peroxide. digitellinc.com

The integration of this compound into these materials creates composite systems where the sustained release profile is a function of both the peroxide's intrinsic properties and the physical and chemical characteristics of the encapsulating matrix.

nih.govrsc.org| Matrix Material | Fabrication/Integration Method | Key Research Finding | Reference |

|---|---|---|---|

| Polycaprolactone (PCL) / Gelatin Methacryloyl (GelMA) | CaO₂ encapsulated in PCL microparticles, which are then embedded in a GelMA hydrogel. | Achieved predictable oxygen release over 35 days, with dissolved oxygen levels ranging from 5% to 29% based on CaO₂ loading. | |

| Polylactic Acid (PLA) | Composite filaments of PLA/CaO₂ created by wet solution mixing and hot melt extrusion for 3D printing. | Filaments with 6% CaO₂ content showed maximum oxygen release and antibacterial properties, with gradual release over a 3-day period. |

Advanced Spectroscopic and Microscopic Characterization of Calcium Peroxide

Structural Elucidation Techniques

Structural elucidation focuses on determining the arrangement of atoms within the material, defining its crystalline nature and physical form.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. pastic.gov.pk When applied to calcium peroxide, XRD patterns reveal its phase identity and degree of crystallinity.

Research findings indicate that synthesized this compound typically exhibits a specific crystalline structure. The XRD patterns of prepared CaO₂ often match the standard pattern for the compound, with studies identifying both orthorhombic and tetragonal crystalline structures. rsc.orgcore.ac.uk Characteristic diffraction peaks for this compound are consistently observed at 2θ angles of approximately 30.15°, 35.60°, 47.30°, and 52.94°. mdpi.com

In many synthesis processes, XRD analysis also detects the presence of crystalline impurities. The most common impurity identified is calcite (Calcium carbonate, CaCO₃), which shows distinct peaks, for instance, at a 2θ angle of 29.37°. mdpi.comnih.gov The formation of calcite is often attributed to the carbonation of calcium hydroxide (B78521), a byproduct of this compound hydrolysis during synthesis. rsc.orgmdpi.com The intensity and width of the diffraction peaks can also provide information about the crystallite size; broader peaks often suggest smaller nanoparticle sizes. mdpi.com

| Parameter | Observation | Source(s) |

|---|---|---|

| Crystalline Structure | Orthorhombic or Tetragonal | rsc.orgcore.ac.uk |

| Characteristic Diffraction Peaks (2θ) | 30.15°, 35.60°, 47.30°, 52.94° | mdpi.com |

| Common Impurity | Calcite (CaCO₃) | rsc.orgmdpi.comnih.gov |

| Calcite Diffraction Peak (2θ) | ~29.4° | mdpi.comnih.gov |

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Field Emission Scanning Electron Microscopy (FESEM), and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology and determining the particle size of this compound. vpi2004.com

These analyses have revealed a variety of morphologies for CaO₂ particles, which are often dependent on the synthesis method and the presence of stabilizers. Observed shapes include irregular flakes, aggregates, and more uniform spherical or rod-like structures. mdpi.comresearchgate.net For instance, unstabilized this compound often appears as irregular flakes with significant agglomeration, whereas nanoparticles synthesized with stabilizers like dextran (B179266) or polyethylene (B3416737) glycol can form more regular, spherical, or even flower-like shapes. mdpi.comresearchgate.net

The particle size is a critical parameter, especially for nanoparticles, and can be accurately measured from electron micrographs. Studies report a wide range of sizes, from tens of nanometers to several micrometers. FESEM and TEM analyses have confirmed particle sizes in the nanometer range, for example, with average sizes of 15.4 nm to 40.88 nm being reported for stabilized nanoparticles. mdpi.comresearchgate.netresearchgate.net In some cases, nanoparticles are observed to be aggregated due to their high surface energy. sci-hub.se TEM is particularly useful for observing the internal structure, such as the hollow, mesoporous shells of nanocarriers loaded with this compound. thno.org

| Microscopy Technique | Observed Morphology | Reported Particle Size | Source(s) |

|---|---|---|---|

| SEM/FESEM | Irregular flakes, spherical shapes, rod-like, flower-like | 15 nm - 1.2 µm | mdpi.comresearchgate.net |

| TEM | Well-dispersed spheres, uniform shape and size | ~3-70 nm (nanoparticles), ~300 nm (nanocarriers) | sci-hub.sethno.orgresearchgate.net |

| FESEM | Aggregated nanoparticles | Crystalline particles in the range of 3–31.6 nm | sci-hub.se |

| SEM | Biconcave disk-like microparticles | ~5.3 µm | sci-hub.se |

Compositional and Surface Analysis

These analytical methods are used to identify the chemical bonds and elemental makeup of the compound, providing crucial data on its purity and surface characteristics.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups present in a sample by measuring the absorption of infrared radiation. nih.govmdpi.com The FTIR spectrum of this compound provides a molecular fingerprint, confirming its identity and detecting other chemical species.

The most characteristic absorption bands for this compound are associated with the peroxide (O-O) bond and the metal-oxygen (O-Ca-O) bond. The O-O stretching vibration is consistently identified by absorption peaks in the region of 860-875 cm⁻¹. mdpi.comresearchgate.net The O-Ca-O functional group vibrations are typically observed at lower wavenumbers, in the range of 508-595 cm⁻¹. core.ac.ukresearchgate.net

FTIR is also highly effective in confirming the presence of coatings, stabilizers, or impurities. For example, in starch-coated nanoparticles, peaks corresponding to starch (e.g., at 1014 cm⁻¹, 1410 cm⁻¹, 1600 cm⁻¹, and 3262 cm⁻¹) are visible alongside the CaO₂ peaks. mdpi.com The presence of water (H₂O) or hydroxyl (-OH) groups is indicated by a broad absorption band around 3000-3700 cm⁻¹, while the presence of carbonate (CO₃²⁻), often from calcite impurities, is marked by a strong peak around 1410-1489 cm⁻¹. rsc.orgmdpi.commdpi.com

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|

| ~860 - 875 | O-O stretching vibration (peroxide) | mdpi.comresearchgate.net |

| ~508 - 595 | O-Ca-O vibrations | core.ac.ukresearchgate.net |

| ~1410 - 1489 | C-O stretching (carbonate impurity) | mdpi.commdpi.com |

| ~3000 - 3700 | O-H stretching (adsorbed water/hydroxyl groups) | rsc.org |

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.comyoutube.com It is often coupled with electron microscopy to provide qualitative and semi-quantitative elemental information about a specific area of the sample. nih.gov

When applied to this compound, EDX spectra consistently confirm the presence of the expected elements: calcium (Ca) and oxygen (O). sci-hub.se This analysis is crucial for verifying the successful synthesis of the compound and for assessing its elemental purity. sci-hub.se

EDX is also instrumental in confirming the incorporation of other elements, either as part of a coating or within a composite material. For example, in studies of surface-modified or coated this compound, EDX mapping can show the distribution of elements like phosphorus (P) from a phosphate (B84403) coating, silicon (Si) from a silica (B1680970) shell, or carbon (C) from a polymer matrix. mdpi.comthno.orgcet.bio The elemental maps generated by EDX can corroborate that particles, such as CaO₂, have been homogeneously dispersed within a polymer matrix. sci-hub.se The relative peak intensities in the EDX spectrum can give an indication of the elemental ratios, such as the Ca/P ratio in hydroxyapatite-coated CaO₂. cet.bio

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying a wide range of elements, including trace and ultra-trace concentrations, in various samples. nih.govnih.gov It combines a high-temperature plasma source with a mass spectrometer to separate and measure ions based on their mass-to-charge ratio. nih.gov

In the context of this compound research, ICP-MS is primarily used for precise elemental quantification. researchgate.net A key application is determining the loading capacity of this compound within nanocarrier systems. thno.org By dissolving the nanocarriers and analyzing the solution, ICP-MS can accurately measure the amount of calcium, which directly corresponds to the amount of CaO₂ loaded. thno.org

ICP-MS is the preferred method for trace element analysis due to its superior sensitivity compared to techniques like ICP-AES. diva-portal.org While ICP-MS can experience interferences (e.g., argon from the plasma interfering with calcium measurement), modern instruments often incorporate collision or reaction cells to mitigate these issues, allowing for accurate quantification of elements like calcium even in complex biological or environmental matrices. diva-portal.orgsrce.hr The technique is valuable for a wide range of applications, from assessing the purity of synthesized materials to monitoring the elemental composition in clinical and environmental studies. researchgate.netfrontiersin.org

Thermal and Surface Area Characterization

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound (CaO₂) and quantifying the amount of surface coating material. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere, typically nitrogen. rsc.orgmdpi.com The resulting data, presented as a TGA curve (weight percent versus temperature) and its derivative (DTG curve), reveal distinct stages of weight loss corresponding to different thermal events.

For pure, uncoated this compound, the thermal decomposition typically shows a multi-stage process. An initial weight loss at lower temperatures (around 88-120°C) is generally attributed to the evaporation of physically adsorbed water molecules. mdpi.comnih.gov The primary decomposition of CaO₂, where it breaks down to release oxygen, occurs at significantly higher temperatures, often cited around 390°C. mdpi.com

When this compound is coated with polymers or stabilizers, the TGA curve exhibits additional weight loss stages corresponding to the decomposition of the coating material. This allows for the quantification of the coating content. For instance, in dextran-coated this compound nanoparticles, a weight loss stage observed between 150°C and 350°C is attributed to the decomposition of the dextran polymer. nih.gov Similarly, for starch-stabilized this compound nanoparticles (Starch@CPnps), the degradation of the starch's polysaccharide chain is observed between 183°C and 357°C, followed by the decomposition of this compound at approximately 394°C. mdpi.com

The analysis of these distinct decomposition stages provides valuable information on the thermal stability of the composite material and confirms the successful coating of the this compound particles. rsc.org

Table 1: Thermal Decomposition Stages of Various this compound Formulations from TGA Data

| Sample | Stage | Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition | Source |

| Commercial CaO₂ | 1 | ~88 | 3.1 | Evaporation of water | mdpi.com |

| 2 | ~390 | 17.3 | Decomposition of CaO₂ | mdpi.com | |

| Starch@CPnps | 1 | 50 - 225 | 4.5 | Dehydration of water molecules | mdpi.com |

| 2 | 183 - 357 | 9.3 | Degradation of starch | mdpi.com | |

| 3 | ~394 | 11.6 | Decomposition of CaO₂ | mdpi.com | |

| Dextran-coated nCPs | 1 | 50 - 120 | 7.16 | Loss of water | nih.gov |

| 2 | 150 - 350 | 6.24 | Decomposition of dextran | nih.gov |

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area, pore volume, and pore size distribution of porous materials like this compound. core.ac.ukupi.edu The analysis is based on the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. upi.eduthno.org By measuring the amount of gas adsorbed at various pressures, an adsorption-desorption isotherm is generated, from which the surface characteristics are calculated.

Research findings show a strong correlation between the particle size of this compound and its specific surface area. Nanoparticulate forms of this compound exhibit a significantly larger surface area compared to their micro-sized commercial counterparts. mdpi.com For example, starch-stabilized this compound nanoparticles (Starch@CPnps) with an average size of 47 nm were found to have a specific surface area of 35.60 m²/g, a larger pore size (92.50 nm), and greater pore volume (1.65 cm³/g). mdpi.com

The application of coatings or loading CaO₂ into carrier systems typically results in a decrease in the specific surface area and pore volume. This reduction confirms the successful coating or loading process, as the pores and surface of the core material are filled or covered. For instance, when hollow mesoporous silica nanoparticles (HMSNs) with a high initial surface area (779.37 m²/g) were loaded with CaO₂, the surface area drastically decreased to 69.70 m²/g. A further coating with polyacrylic acid (PAA) reduced the surface area to 12.44 m²/g. thno.org This demonstrates how BET analysis serves as a verification tool for surface modification.

Table 2: Surface Area and Pore Characteristics of Different this compound Formulations

| Sample | Specific Surface Area (S_BET) (m²/g) | Pore Volume (V_pore) (cm³/g) | Average Pore Size (nm) | Source |

| HMSNs | 779.37 | 0.66 | - | thno.org |

| CaO₂@HMSNs | 69.70 | 0.24 | - | thno.org |

| CaO₂@HMSNs-PAA | 12.44 | 0.06 | - | thno.org |

| nCPs (0g DEX) | 41.13 | 1.31 | 63.02 | nih.gov |

| nCPs (2g DEX) | 52.31 | 1.70 | 65.13 | nih.gov |

| Dextran-coated nCPs | 23.96 | 1.92 | 160.48 | nih.gov |

| Starch@CPnps | 35.60 | 1.65 | 92.50 | mdpi.com |

Particle Size Distribution and Zeta Potential Measurements

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles suspended in a liquid. rsc.org The method works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. rsc.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly.

DLS measurements are crucial for characterizing this compound nanoparticles, as particle size significantly influences properties like reaction rate and oxygen release. rsc.org Studies have shown that synthesis parameters, such as the addition rate of reactants, can control the final particle size. For example, increasing the addition rate of hydrogen peroxide during synthesis has been shown to decrease the mean particle size of CaO₂ from 278.02 nm to 133.49 nm. rsc.org

The hydrodynamic diameter measured by DLS is typically larger than the physical diameter observed by techniques like transmission electron microscopy (TEM) because DLS measures the particle plus the solvent layer that moves with it. rsc.org DLS is also highly sensitive to the polydispersity of the sample. rsc.org For instance, starch-stabilized this compound nanoparticles (Starch@CPnps) were reported to have an average hydrodynamic size of 47 ± 2 nm. mdpi.com In another study, uncoated this compound nanoparticles (nCPs) had an average hydrodynamic diameter of 4.19 ± 1.00 nm, which increased to 154.70 ± 56.47 nm after being coated with dextran, confirming the presence of the coating layer. nih.gov

Table 3: Hydrodynamic Diameter of this compound Particles Measured by DLS

| Sample | Dispersant | Average Hydrodynamic Diameter (nm) | Source |

| CaO₂ (H₂O₂ rate: 0.29 ml/min) | Ethanol (B145695) | 278.02 | rsc.org |

| CaO₂ (H₂O₂ rate: 0.58 ml/min) | Ethanol | 133.49 | rsc.org |

| Starch@CPnps | Ethanol | 47 ± 2 | mdpi.com |

| nCPs (0g DEX) | Ethanol | 4.19 ± 1.00 | nih.gov |

| Dextran-coated nCPs | Ethanol | 154.70 ± 56.47 | nih.gov |

| Biosynthesized CaO₂ NPs | PBS | ~12 | mdpi.com |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal system and provides significant information about the surface charge of the particles. nih.gov When a material is in contact with a liquid, a surface charge develops at the interface. nih.gov This surface charge influences interactions with the surrounding medium and other particles.

The zeta potential of this compound nanoparticles can be tailored through surface modifications. For example, bare hollow mesoporous silica nanoparticles (HMSNs) dispersed in ethanol exhibit a negative zeta potential of -21.53 mV. After functionalization with amino groups, the potential becomes positive (17.07 mV). Subsequent loading with CaO₂ shifts the potential to -14.67 mV, and a final coating with polyacrylic acid (PAA) results in a highly negative zeta potential of -28.37 mV. thno.orgnih.gov These shifts confirm the success of each modification step.

In biological applications, the surface charge is critical. Biosynthesized CaO₂ nanoparticles, hypothesized to be coated with proteins from human serum, showed a negative zeta potential of -12.75 mV, which contributes to their stability in suspension. mdpi.com Similarly, in environmental applications like sludge treatment, the surface charge of sludge flocs, initially negative (-13.4 mV), is altered by the addition of CaO₂. The release of calcium ions helps to neutralize the negative charge, which can improve dewatering performance. frontiersin.org

Table 4: Zeta Potential of Various this compound-Based Nanoparticles

| Sample | Medium | Zeta Potential (mV) | Significance | Source |

| HMSNs | Ethanol | -21.53 | Initial negative charge | thno.orgnih.gov |

| HMSNs-NH₂ | Ethanol | +17.07 | Positive charge after amino functionalization | thno.orgnih.gov |

| CaO₂@HMSNs | Ethanol | -14.67 | Charge after CaO₂ loading | thno.orgnih.gov |

| CaO₂@HMSNs-PAA | Ethanol | -28.37 | Negative charge confirms PAA coating | thno.orgnih.gov |

| Biosynthesized CaO₂ NPs | Phosphate Buffer | -12.75 | Indicates good stability and protein coating | mdpi.com |

| Raw Sludge | Aqueous | -13.4 | Initial negative surface charge | frontiersin.org |

Environmental Remediation Applications and Mechanistic Insights

Wastewater Treatment Systems

In wastewater treatment, calcium peroxide serves as a multi-faceted agent, contributing to the degradation of organic pollutants, immobilization of heavy metals, and enhancement of sludge treatment processes. Its slow-release properties provide a sustained source of oxidants, which is advantageous for continuous treatment operations. researchgate.nethepure.com

This compound has demonstrated significant efficacy in the oxidative degradation of a wide array of persistent and toxic organic compounds found in wastewater. researchgate.netnih.gov The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide, which is slowly released from this compound in aqueous environments. researchgate.netmdpi.com These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful substances. mdpi.com

Dyes: The textile industry is a major source of dye-laden wastewater, which is often characterized by high chemical oxygen demand (COD) and intense coloration that is resistant to conventional treatment methods. deswater.comsinofilterpresses.com this compound has been successfully employed for the decolorization and degradation of various dyes. For instance, studies have shown high removal efficiencies for dyes like Basic Blue 41 and Reactive Black 5. deswater.comresearchgate.net The degradation process is often carried out via a Fenton-like reaction, where the hydrogen peroxide released from CaO₂ reacts with a catalyst, such as iron(II), to produce hydroxyl radicals. mdpi.comresearchgate.net Research has indicated that factors such as pH, initial dye concentration, and CaO₂ dosage significantly influence the removal efficiency. researchgate.netmdpi.com For example, one study achieved a 99.6% removal efficiency for Basic Blue 41 and over 80% COD removal from simulated textile wastewater. deswater.comcu.edu.tr Another study reported a COD removal rate of about 70% in printing and dyeing wastewater under weakly acidic conditions (pH=6). sinofilterpresses.com

Chlorinated Hydrocarbons: Chlorinated hydrocarbons, such as carbon tetrachloride (CT), tetrachloroethene (PCE), and trichloroethene (TCE), are common groundwater and soil contaminants that are notoriously difficult to remediate. nih.govjst.go.jp this compound, often in combination with activators like iron(II) in a modified Fenton process, has been shown to effectively degrade these compounds. nih.gov The process can involve both oxidation by hydroxyl radicals and reduction by other reactive species. For example, in one study, the addition of formic acid and citric acid to a Fe(II)-activated this compound system led to the simultaneous removal of CT, PCE, and TCE, with removal efficiencies of 81.7%, 79.4%, and 96.1%, respectively. nih.gov The hydroxyl radicals were primarily responsible for the oxidative degradation of PCE and TCE, while CT was degraded via reductive dechlorination by the carbon dioxide radical anion (CO₂•⁻) that was also generated in the system. nih.gov

Petroleum Hydrocarbons: Petroleum hydrocarbons, including components of gasoline, diesel, and crude oil (often abbreviated as TPH for total petroleum hydrocarbons), are widespread contaminants in soil and groundwater. terrasystems.net this compound is used to enhance the aerobic bioremediation of these compounds by providing a slow and sustained release of oxygen. terrasystems.netresearchgate.net This oxygen is crucial for aerobic microorganisms that can break down hydrocarbons into carbon dioxide and water. terrasystems.net It is estimated that approximately three pounds of oxygen are needed to degrade one pound of petroleum hydrocarbon. terrasystems.net The addition of this compound has been shown to increase the removal degree of polycyclic aromatic hydrocarbons (PAHs) in soil by 15-20%. researchgate.net

Pesticides: The widespread use of pesticides in agriculture has led to their presence in various water bodies, posing risks to ecosystems and human health. This compound has been investigated as a pretreatment method for wastewater containing pesticides like glyphosate. researchgate.net In a Fenton-like process, where this compound is activated by ferrous sulfate (FeSO₄), significant removal of both the pesticide and the associated chemical oxygen demand can be achieved. researchgate.net One study on glyphosate wastewater pretreatment found that under optimal conditions (pH=3.0, specific ratios of CaO₂ to COD and FeSO₄), the removal efficiency of total phosphorus (TP) and COD reached 94.2% and 62.1%, respectively. researchgate.net

| Contaminant Type | Example Contaminants | Key Mechanism | Reported Removal Efficiency | Influencing Factors |

|---|---|---|---|---|

| Dyes | Basic Blue 41, Reactive Black 5, Methylene (B1212753) Blue | Oxidation by hydroxyl radicals (Fenton-like reaction) | Up to 99.6% dye removal; ~70-80% COD removal | pH, CaO₂ dosage, temperature, initial dye concentration |

| Chlorinated Hydrocarbons | Tetrachloroethene (PCE), Trichloroethene (TCE), Carbon Tetrachloride (CT) | Oxidative degradation by •OH and reductive dechlorination by CO₂•⁻ | 79.4% (PCE), 96.1% (TCE), 81.7% (CT) | Presence of activators (e.g., Fe(II)) and carboxylic acids |

| Petroleum Hydrocarbons | BTEX, PAHs, TPH | Enhanced aerobic bioremediation via slow oxygen release | 15-20% increase in PAH removal | Sustained oxygen supply for microbial activity |

| Pesticides | Glyphosate, Tetracyclines | Oxidation by hydroxyl radicals (Fenton-like process) | 94.2% TP removal and 62.1% COD removal (Glyphosate); 99.2% removal (Tetracyclines with ultrasound) | pH, ratio of CaO₂ to activators, presence of enhancers like ultrasound |

This compound can also be instrumental in the removal and immobilization of heavy metals from wastewater. nih.govresearchgate.net The mechanisms involved are primarily precipitation and adsorption. The decomposition of this compound in water leads to the formation of calcium hydroxide (B78521), which increases the pH of the solution. dergipark.org.tr This increase in pH reduces the solubility of many heavy metal ions, causing them to precipitate out of the solution as metal hydroxides. dergipark.org.tr

Furthermore, the calcium ions released during the process can contribute to the immobilization of heavy metals through ion exchange mechanisms on the surface of sludge or other solids. researchgate.net Studies have demonstrated the effectiveness of this approach for a range of heavy metals including copper (Cu), nickel (Ni), and zinc (Zn). In one study on sewage sludge composting, the addition of this compound significantly reduced the mobility of Cu, Ni, and Zn by 29.34-32.94%, 24.07-31.48%, and 33.28-54.11%, respectively. researchgate.net The combination of this compound with ozonation has also been shown to be effective in removing heavy metals like lead (Pb), copper (Cu), zinc (Zn), nickel (Ni), and cadmium (Cd) from aqueous solutions, with removal rates exceeding 86% for all tested metals under optimal conditions. researchgate.net

| Heavy Metal | Primary Removal Mechanism | Reported Efficiency | Notes |

|---|---|---|---|

| Copper (Cu) | Precipitation as hydroxide, Adsorption | Up to 92.1% removal (with ozonation); 29.34-32.94% mobility reduction in sludge | Increased pH from CaO₂ decomposition is a key factor. |

| Nickel (Ni) | Precipitation as hydroxide, Adsorption | Up to 90.4% removal (with ozonation); 24.07-31.48% mobility reduction in sludge | Effective in both aqueous solutions and sludge matrices. |

| Zinc (Zn) | Precipitation as hydroxide, Adsorption | Up to 93.4% removal (with ozonation); 33.28-54.11% mobility reduction in sludge | Significant immobilization observed in composting studies. |

| Lead (Pb) | Precipitation as hydroxide | Up to 89.8% removal (with ozonation) | Ozonation enhances the removal process. |

| Cadmium (Cd) | Precipitation as hydroxide | Up to 86.9% removal (with ozonation) | Efficiency is dependent on pH and contact time. |

The application of this compound extends to the broader field of industrial wastewater treatment and the management of waste activated sludge (WAS), a major byproduct of wastewater treatment plants. nih.govresearchgate.net

In industrial wastewater treatment, CaO₂'s ability to degrade a wide range of organic and inorganic pollutants makes it a valuable tool. researchgate.net Its slow-release nature provides a sustained source of oxidation, which is beneficial for treating complex industrial effluents. researchgate.net

For waste activated sludge, this compound has been shown to improve its dewaterability, which is a crucial step in reducing sludge volume for disposal. nih.govfrontiersin.orgrsc.org The mechanisms behind this improvement are multifaceted. The oxidative radicals generated can break down the extracellular polymeric substances (EPS) that bind water within the sludge floc structure. frontiersin.org Additionally, the calcium ions (Ca²⁺) released can act as a bridge between sludge particles, promoting flocculation and charge neutralization, which further aids in water release. frontiersin.org Studies have shown that combining this compound with other treatments, such as microwave irradiation or pyrite (B73398) activation, can synergistically enhance sludge dewatering. frontiersin.orgrsc.org For instance, one study found that a combined CaO₂ and microwave treatment resulted in a 52% decrease in capillary suction time, a measure of dewaterability. frontiersin.org

This compound can also act as a catalyst or a source of reactive species in Advanced Oxidation Processes (AOPs), such as ozonation. researchgate.net AOPs are characterized by the generation of highly reactive hydroxyl radicals to oxidize pollutants.

In the context of ozonation, the addition of this compound can enhance the process. researchgate.net When CaO₂ dissolves in water, it produces hydrogen peroxide. The subsequent reaction between ozone (O₃) and hydrogen peroxide leads to the formation of hydroxyl radicals, which are more powerful and less selective oxidants than ozone alone. sci-hub.box Additionally, the calcium hydroxide formed from CaO₂ decomposition increases the alkalinity of the solution, which can promote the transformation of ozone into hydroxyl radicals. researchgate.net This catalytic effect makes the CaO₂/O₃ process a practical technology for wastewater treatment due to its high removal efficiency for various organic contaminants, including phenols and antibiotics. researchgate.netresearchgate.net

Contaminated Soil Remediation Strategies

This compound is also a valuable tool in the remediation of contaminated soils, primarily through its application in In-Situ Chemical Oxidation (ISCO).

ISCO is a remediation technology that involves injecting chemical oxidants directly into the contaminated soil and groundwater to destroy pollutants in place. frtr.govcrccare.comgeo-solutions.com this compound serves as a slow-release source of hydrogen peroxide for Fenton-based ISCO processes. renuwit.org Traditional ISCO using liquid hydrogen peroxide can be inefficient due to its rapid decomposition. researchgate.net In contrast, the gradual release of H₂O₂ from CaO₂ allows for a more sustained and controlled oxidation process, promoting long-term treatment. renuwit.org

This compound can be applied by mixing it directly with the contaminated soil or by injecting it as a slurry. hepure.com It has been used to treat a variety of soil contaminants, including petroleum hydrocarbons and chlorinated solvents. hepure.comaau.dk The oxygen released during the decomposition of this compound can also stimulate the bioremediation of contaminants by aerobic microorganisms. terrasystems.netwikipedia.org In some applications, this compound is used to activate other oxidants like persulfate, providing the necessary alkalinity and peroxide for the reaction. impel.eu

Promotion of Aerobic Bioremediation of Hydrocarbons